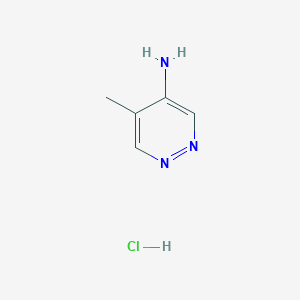

5-methylpyridazin-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methylpyridazin-4-amine;hydrochloride is a chemical compound with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol . This compound is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-methylpyridazin-4-amine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 5-methylpyridazin-4-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of an inert atmosphere and controlled temperature to ensure the purity and yield of the product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

5-methylpyridazin-4-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methylpyridazin-4-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methylpyridazin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyridazine derivatives, including this compound, are known to exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects . The molecular targets and pathways involved in these activities include enzymes, receptors, and signaling pathways that regulate various biological processes .

Comparison with Similar Compounds

5-methylpyridazin-4-amine;hydrochloride can be compared with other similar compounds, such as:

3-methylpyridazin-4-amine hydrochloride: This compound has a similar structure but differs in the position of the methyl group.

Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Biological Activity

5-Methylpyridazin-4-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Methylpyridazin-4-amine hydrochloride has the following chemical structure:

- Molecular Formula: C5H7ClN4

- Molecular Weight: 158.59 g/mol

This compound belongs to the pyridazine class, which is known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of 5-methylpyridazin-4-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various pharmacological effects:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, which can reduce inflammation and pain.

- Antimicrobial Activity: It has demonstrated effectiveness against a range of bacterial strains by disrupting cellular processes essential for bacterial survival.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle regulation.

Biological Activity Overview

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-methylpyridazin-4-amine hydrochloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be between 50 µg/mL and 100 µg/mL, indicating moderate activity compared to standard antibiotics like ampicillin.

Anticancer Effects

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with 5-methylpyridazin-4-amine hydrochloride resulted in a significant decrease in cell viability with an IC50 value of approximately 225 µM. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the S phase, suggesting a mechanism involving DNA synthesis inhibition.

Anti-inflammatory Properties

Research demonstrated that 5-methylpyridazin-4-amine hydrochloride could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages. This effect was observed at concentrations as low as 10 µg/mL, highlighting its potential as an anti-inflammatory agent.

Properties

IUPAC Name |

5-methylpyridazin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQBTBOVGWQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.